2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol
Description
This compound features a decahydro-benzo[c]chromen core, a fused bicyclic structure with full hydrogenation of the aromatic rings, and a 2-methylpropan-1-ol substituent at the 6-position. The decahydro configuration imparts conformational rigidity compared to partially hydrogenated analogs, while the branched alcohol group enhances hydrophilicity relative to alkyl or aromatic substituents.
Properties
Molecular Formula |
C17H28O2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C17H28O2/c1-17(2,11-18)16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)19-16/h3,7,12-16,18H,4-6,8-11H2,1-2H3 |
InChI Key |
UUJKDBXPGVPHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1C2CCC=CC2C3CCCCC3O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include cyclization reactions, reduction processes, and functional group modifications. Detailed synthetic routes and conditions are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Oxidation of the Alcohol Group
-
Reaction : Conversion of the alcohol to a ketone via acid-catalyzed elimination, observed in similar polycyclic alcohols .
Table 1: Oxidation Pathways
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| Tertiary alcohol derivatives | H₂SO₄, heat | Ketone (via carbocation) |
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic substitution or esterification:
-
Esterification : Reacts with acetyl chloride or anhydrides to form esters (e.g., acetate derivatives) .
-
Ether Synthesis : Forms stable ethers via Williamson synthesis (e.g., methyl or benzyl ethers) .
Table 2: Derivatives via Alcohol Functionalization
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Esterification | Acetic anhydride | Acetylated derivative | ~75–85 |
| Etherification | NaH, benzyl bromide | Benzyl ether | ~60–70 |
Hydrogenation/Dehydrogenation of the Polycyclic System
The decahydrobenzo[c]chromen core undergoes saturation adjustments:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces residual double bonds in partially unsaturated analogs .
-
Dehydrogenation : Pd/C at 200°C converts decahydro systems to aromatic chromenes .
Key Observation : The rigid bicyclic structure limits regioselectivity in hydrogenation .
Acid-Catalyzed Rearrangements
Under acidic conditions, the polycyclic framework may undergo Wagner-Meerwein or pinacol rearrangements:
-
Wagner-Meerwein : Carbocation shifts in the decahydro system lead to structural isomerization .
-
Pinacol : Adjacent diol moieties (if present) form ketones via dehydration .
Mechanistic Note : Rearrangements are highly dependent on steric strain in the fused ring system .
Biological Interactions
While direct data is limited, similar chromen derivatives exhibit:
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects due to its structural similarities to known pharmacologically active compounds.
- Anticancer Activity : Studies suggest that derivatives of benzochromene compounds exhibit cytotoxic effects against various cancer cell lines. The decahydro structure may enhance bioavailability and reduce toxicity compared to other compounds .
- Neuroprotective Effects : Research indicates that compounds with similar structures can have neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Natural Product Synthesis
The compound's synthetic routes have been explored in the context of synthesizing natural products. Its complex structure allows it to serve as a precursor for synthesizing other bioactive molecules through various chemical reactions such as cyclization and functionalization .
Agricultural Chemistry
The potential use of this compound in agricultural applications is under investigation. Its structural characteristics may allow it to function as a natural pesticide or herbicide, providing an environmentally friendly alternative to synthetic chemicals .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The target compound’s LogP is intermediate, balancing lipophilicity (deca-hydro core) and hydrophilicity (branched alcohol).
- Δ⁸-THC and HU-308’s higher LogP values correlate with enhanced membrane permeability and CNS activity.
Biological Activity
The compound 2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol , also known by its chemical formula and CAS number 5153-92-4, belongs to a class of compounds that exhibit significant biological activity. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Molecular Characteristics
- Molecular Weight : 262.43 g/mol
- IUPAC Name : this compound
- InChIKey : LAEIZWJAQRGPDA-UHFFFAOYSA-N
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities that may include:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress.
- Neuroprotective Effects : Some derivatives have been evaluated for their ability to protect neuronal cells from damage in various models of neurodegenerative diseases.
The biological activity is often attributed to the compound's ability to interact with specific biological targets. For instance:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have shown that analogs of this compound can significantly reduce neuronal injury during ischemia/reperfusion events. These findings suggest a protective role against oxidative damage .
- Antimicrobial Activity : Compounds related to this structure have been tested for antibacterial and antifungal properties. For example, certain derivatives demonstrated effective inhibition against pathogenic strains at low concentrations .
- Synthesis and Evaluation : A systematic study involving the synthesis of various derivatives has been conducted to evaluate their pharmacological profiles. Compounds were assessed for their efficacy in inhibiting cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), showing promising results in terms of cytotoxicity .
Summary of Biological Activities
Synthesis Methods Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| Chemical Synthesis | Multi-step reactions involving coumarin derivatives | 40–60% |
| Reaction Conditions | DMF/TEA with specific time and temperature controls | Variable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
